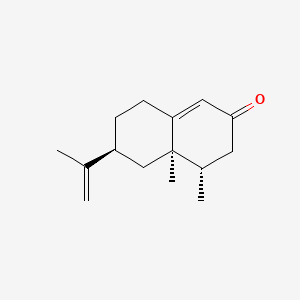
(-)-Nootkatone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Nootkatone: is a naturally occurring sesquiterpene found in grapefruit and certain other plants. It is known for its distinctive aroma, reminiscent of grapefruit, and is widely used in the flavor and fragrance industries. This compound has also garnered attention for its potential biological activities, including insecticidal and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Valencene: One common method for synthesizing (-)-Nootkatone involves the oxidation of valencene, a sesquiterpene found in citrus oils. This can be achieved using various oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Biotransformation: Another approach involves the use of microorganisms or enzymes to convert valencene to this compound. This method is considered more environmentally friendly and can be carried out under mild conditions.
Industrial Production Methods:
Chemical Synthesis: Industrial production often relies on chemical synthesis methods due to their scalability. The oxidation of valencene using chemical oxidants is a widely adopted method.
Biotechnological Methods: Advances in biotechnology have enabled the use of engineered microorganisms to produce this compound from renewable resources. This method is gaining popularity due to its sustainability and lower environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Nootkatone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield nootkatol, a related alcohol. This reaction typically employs reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Nootkatol: The reduced form of this compound.
Substituted Derivatives: Compounds formed by substitution at the carbonyl group.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Insecticidal Properties: Research has shown that (-)-Nootkatone exhibits insecticidal activity against a range of pests, making it a potential candidate for use in natural insect repellents.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, which could be harnessed for developing new antimicrobial agents.
Medicine:
Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic potential due to its anti-inflammatory and anticancer properties.
Industry:
Flavor and Fragrance: Widely used in the flavor and fragrance industries for its grapefruit-like aroma.
Biopesticides: Due to its insecticidal properties, this compound is being explored as a natural biopesticide.
作用機序
Molecular Targets and Pathways:
Insecticidal Action: (-)-Nootkatone is believed to exert its insecticidal effects by disrupting the nervous system of insects, leading to paralysis and death.
Antimicrobial Action: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory and Anticancer Effects: this compound may modulate various signaling pathways involved in inflammation and cancer progression, although the exact mechanisms are still under investigation.
類似化合物との比較
Valencene: A precursor to (-)-Nootkatone, also found in citrus oils.
Other Sesquiterpenes: Compounds such as farnesol and nerolidol, which share structural similarities with this compound.
Uniqueness:
Distinctive Aroma: this compound’s unique grapefruit-like aroma sets it apart from other sesquiterpenes.
Biological Activities: Its insecticidal and antimicrobial properties make it a compound of interest for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
38427-78-0 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |
InChIキー |
WTOYNNBCKUYIKC-SLEUVZQESA-N |
異性体SMILES |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |
正規SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


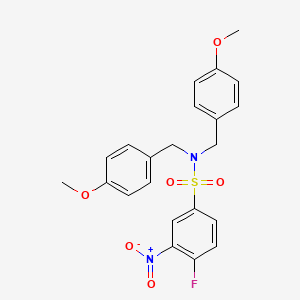
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)
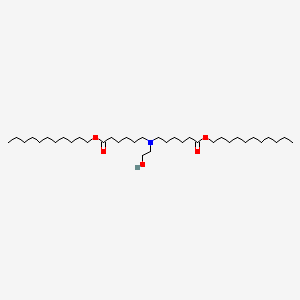
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
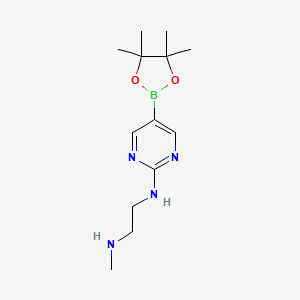
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
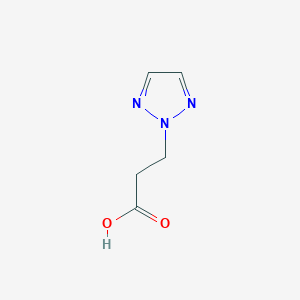
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
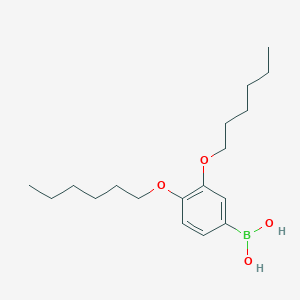
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)

